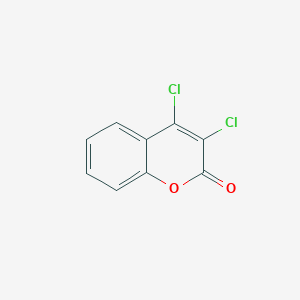
1-((2-Hydroxyethyl)iminomethyl)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethyl)iminomethyl)-2-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthol core structure with a hydroxyethyliminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Hydroxyethyl)iminomethyl)-2-naphthol typically involves the condensation of 2-naphthol with 2-hydroxyethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-Naphthol} + \text{2-Hydroxyethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, where parameters such as temperature, pressure, and reaction time are carefully controlled.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Hydroxyethyl)iminomethyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers, esters
Scientific Research Applications
1-((2-Hydroxyethyl)iminomethyl)-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethyl)iminomethyl)-2-naphthol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. The hydroxyethyliminomethyl group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Naphthol: A precursor in the synthesis of 1-((2-Hydroxyethyl)iminomethyl)-2-naphthol.
1-Naphthol: Another naphthol derivative with different substituents.
2-Hydroxyethylamine: A key reactant in the synthesis of the compound.
Uniqueness: this compound is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities set it apart from other naphthol derivatives.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(2-hydroxyethyliminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C13H13NO2/c15-8-7-14-9-12-11-4-2-1-3-10(11)5-6-13(12)16/h1-6,9,15-16H,7-8H2 |
InChI Key |
PRTPQYWIXUPHAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



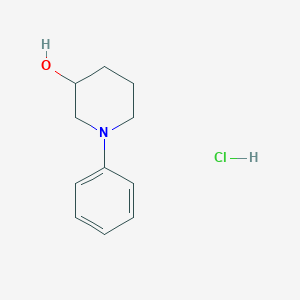

![8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11892386.png)
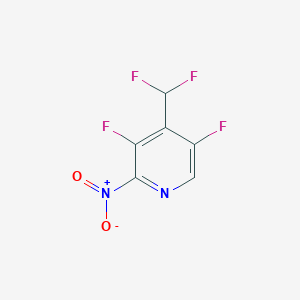
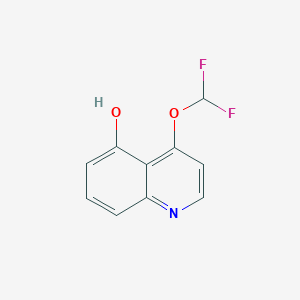
![6-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11892412.png)
![N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11892413.png)
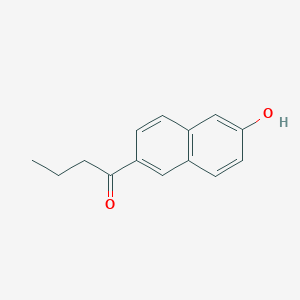
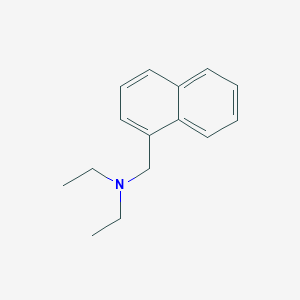

![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B11892445.png)
![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)
